molecular formula C14H20O2 B13351905 2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol

2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol

Katalognummer: B13351905
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: WRBFVKWCTJJUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol is an organic compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and an isopropyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol typically involves the reaction of cyclopropyl ketones with phenolic compounds under specific conditions. One common method involves the use of cyclopropyl methyl ketone and 2,6-dimethylphenol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopropyl ethyl derivative.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl ethyl derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Cyclopropyl-1-hydroxyethyl)-6-ethylphenol
  • 3-(1-Cyclopropyl-1-hydroxyethyl)-2,6-difluorobenzonitrile

Uniqueness

2-(1-Cyclopropyl-1-hydroxyethyl)-6-isopropylphenol is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(1-cyclopropyl-1-hydroxyethyl)-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O2/c1-9(2)11-5-4-6-12(13(11)15)14(3,16)10-7-8-10/h4-6,9-10,15-16H,7-8H2,1-3H3

InChI-Schlüssel

WRBFVKWCTJJUIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)(C2CC2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.